4-(difluoromethoxy)-3-ethoxy-N-(3-methylphenyl)benzamide
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Overview
Description
4-(Difluoromethoxy)-3-ethoxy-N-(3-methylphenyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. Its unique structure, characterized by the presence of difluoromethoxy and ethoxy groups, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-ethoxy-N-(3-methylphenyl)benzamide typically involves the acylation of an appropriate amine with a benzoyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions, including temperature, pressure, and reactant concentrations. These systems allow for precise control over the reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-ethoxy-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or ethoxy groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(Difluoromethoxy)-3-ethoxy-N-(3-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-ethoxy-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)benzaldehyde: Shares the difluoromethoxy group but differs in its aldehyde functionality.
4-(Difluoromethoxy)-N-[4-(4-ethyl-1-piperazinyl)-3-methylphenyl]benzamide: Similar structure with additional piperazinyl and ethyl groups.
Uniqueness
4-(Difluoromethoxy)-3-ethoxy-N-(3-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H17F2NO3 |
---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-ethoxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C17H17F2NO3/c1-3-22-15-10-12(7-8-14(15)23-17(18)19)16(21)20-13-6-4-5-11(2)9-13/h4-10,17H,3H2,1-2H3,(H,20,21) |
InChI Key |
JJFJFBXEHILHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C)OC(F)F |
Origin of Product |
United States |
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